molecular formula C9H18ClNO2 B13579007 methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride

methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride

Cat. No.: B13579007
M. Wt: 207.70 g/mol
InChI Key: SUTIVGWCXYYSAS-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride is a chemical compound with a complex structure It is characterized by the presence of a cyclopropyl group, an amino group, and a dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the amino group and the esterification to form the dimethylpropanoate moiety. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(3S)-3-hydroxy-3-cyclopropyl-2,2-dimethylpropanoate
  • Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylbutanoate

Uniqueness

Methyl(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoatehydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m0./s1

InChI Key

SUTIVGWCXYYSAS-FJXQXJEOSA-N

Isomeric SMILES

CC(C)([C@H](C1CC1)N)C(=O)OC.Cl

Canonical SMILES

CC(C)(C(C1CC1)N)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.